

Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Empesertib*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical and preclinical data available for the Monopolar Spindle 1 (Mps1) kinase inhibitor, **empesertib**, in combination with other cancer therapies. Due to the limited clinical trial data for **empesertib** with other targeted agents, this guide also includes data from other Mps1 inhibitors to provide a broader context for potential combination strategies.

Empesertib (BAY 1161909) is a potent and selective inhibitor of Mps1 kinase (also known as TTK), a key regulator of the spindle assembly checkpoint (SAC).^{[1][2]} The SAC ensures the proper segregation of chromosomes during mitosis, and its inhibition in cancer cells, which often exhibit chromosomal instability, can lead to mitotic catastrophe and cell death.^[2] Mps1 is overexpressed in various tumor types, making it an attractive target for cancer therapy.^[3]

Clinical Trial Data: Empesertib in Combination with Paclitaxel

To date, the primary clinical investigation of **empesertib** in a combination setting has been a Phase 1 trial with the chemotherapeutic agent paclitaxel (NCT02138812). This trial has been terminated, and full results have not been published. However, the available information on the study protocol provides insight into the clinical application of **empesertib**.

Experimental Protocol: NCT02138812

The main objective of this open-label, dose-escalation study was to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of oral **empesertib** in combination with weekly intravenous paclitaxel in patients with advanced malignancies.^{[1][4]}

- Patient Population: Adult patients (≥18 years) with advanced, histologically or cytologically confirmed solid tumors that were refractory to standard therapy or for which no standard therapy was available.^{[1][4]}
- Dosing Regimen:
 - Cycle 1 (14 days): **Empesertib** administered as a single agent orally, twice daily, on a 2 days on/5 days off schedule.^[1]
 - Cycle 2 onwards (28-day cycles): **Empesertib** continued on the 2 days on/5 days off schedule in combination with weekly intravenous paclitaxel administered on days 1, 8, and 15.^[1]
- Primary Outcome Measures:
 - Incidence of dose-limiting toxicities (DLTs).^[4]
 - Determination of MTD.^[4]
 - Number of patients with adverse events.^[4]

Preclinical Data: Empesertib in Combination with Radiotherapy

Preclinical studies have explored the potential of **empesertib** to sensitize cancer cells to other treatment modalities. One such study investigated its combination with radiotherapy in syngeneic models of triple-negative breast cancer (TNBC).

Key Findings and Experimental Protocol

- Synergistic Effect: The combination of **empesertib** and radiotherapy was shown to enhance tumor cell killing.[5]
- Mechanism: TTK inhibition by **empesertib** radiosensitizes TNBC models, increases the formation of micronuclei and aneuploidy, and alters the tumor immune microenvironment by potentiating type I interferon (T1IFN) signaling.[5]
- Experimental Workflow:
 - Syngeneic murine models of TNBC were established.
 - Tumor-bearing mice were treated with **empesertib**, radiotherapy, or a combination of both.
 - Tumor growth inhibition was monitored and compared across treatment groups.
 - Mechanistic studies were performed to assess changes in the tumor microenvironment, including T1IFN signaling.

Comparative Analysis with Other Mps1 Inhibitors

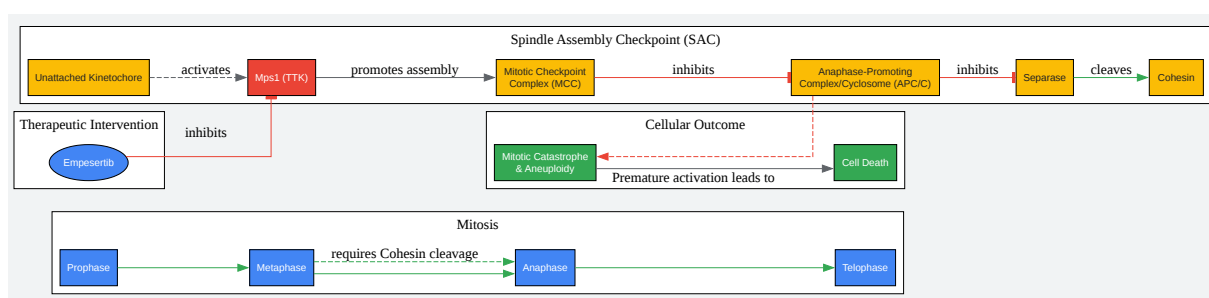
Given the sparse clinical data for **empesertib** in combination with targeted therapies, examining other Mps1 inhibitors can provide valuable insights into the potential of this drug class.

Inhibitor	Combination Agent	Cancer Type	Study Phase	Key Efficacy Findings
Empesertib	Radiotherapy	Triple-Negative Breast Cancer (TNBC)	Preclinical	Enhanced radiosensitivity and potentiated anti-tumoral immunity.[5]
Luvixasertib (CFI-402257)	Fulvestrant	ER+/HER2- Advanced Breast Cancer	Phase 1/2 (NCT05251714)	Ongoing study to evaluate safety and efficacy.[6] [7]
Luvixasertib (CFI-402257)	Duvelisib (PI3K inhibitor)	T-Cell Lymphoma	Preclinical	Exerted synergistic anti-tumor effects.[8]
MPS1-IN-3	Vincristine	Glioblastoma	Preclinical	Increased aneuploidy, augmented cell death, and prolonged survival in orthotopic mouse models.[9][10]
CCT289346	Paclitaxel	Various Solid Tumors	Phase 1 (NCT03328494)	8 partial responses out of 35 evaluable patients in four different tumor types.[11]

Signaling Pathways and Experimental Workflows

Mps1/TTK Signaling Pathway in Mitosis

The following diagram illustrates the central role of Mps1/TTK in the spindle assembly checkpoint (SAC), which is crucial for accurate chromosome segregation during mitosis. Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer cells.

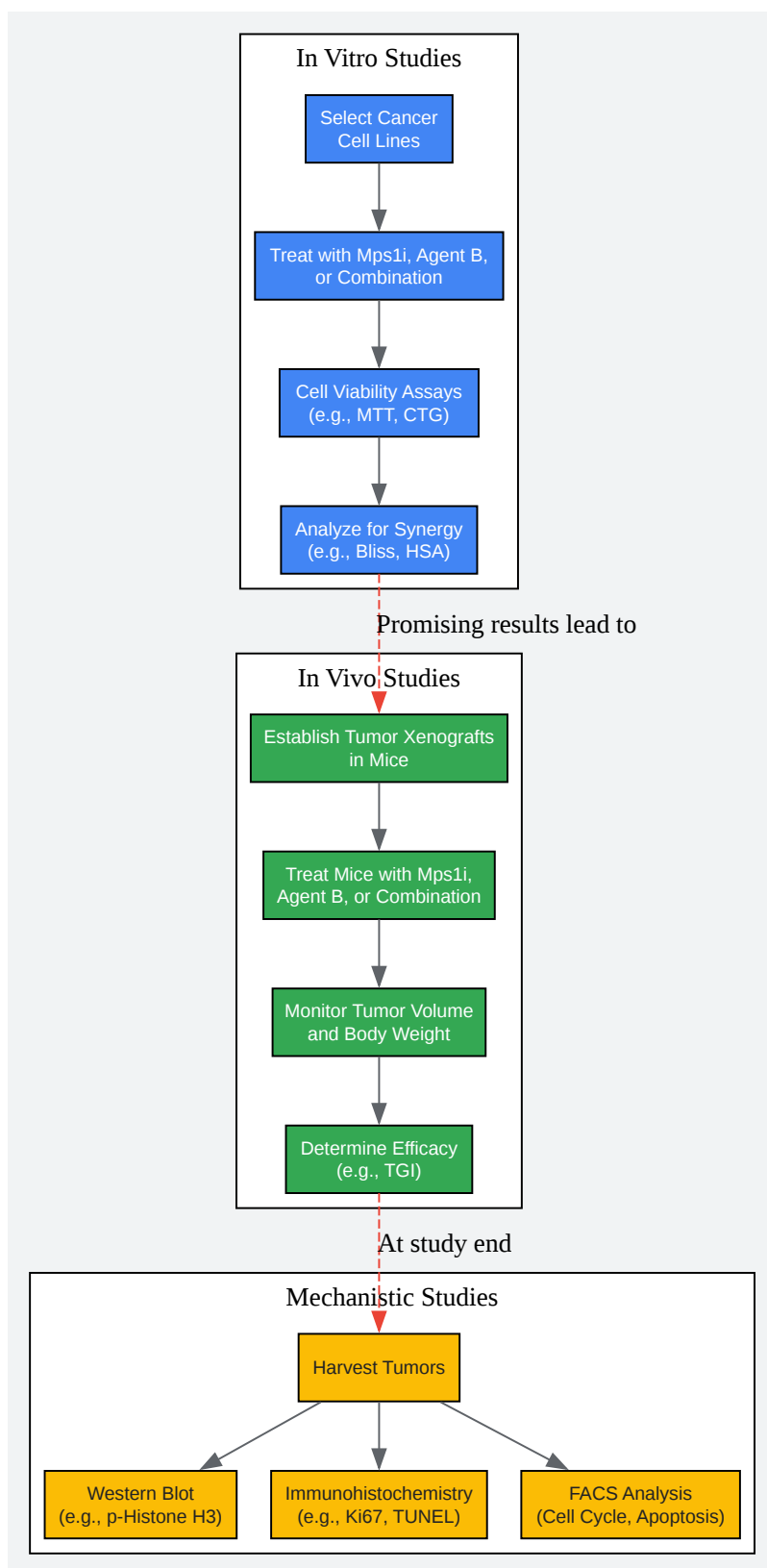


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Caption: Mps1/TTK signaling in the spindle assembly checkpoint.

Preclinical Experimental Workflow for Combination Therapy

The diagram below outlines a typical workflow for a preclinical study evaluating an Mps1 inhibitor in combination with another therapeutic agent.



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- To cite this document: BenchChem. [Empesertib in Combination with Targeted Therapies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068678#empesertib-combination-with-targeted-therapies-clinical-trial-data]

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